BenchChemオンラインストアへようこそ!

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide

Lipophilicity Drug design ADME optimization

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide (IUPAC: 1-(difluoromethylsulfanyl)-4-(trifluoromethoxy)benzene, CAS 2046317-60-4, MFCD30342507) is a para-disubstituted aryl thioether bearing both a difluoromethylthio (–SCF₂H) group and a trifluoromethoxy (–OCF₃) group on a single benzene ring. With molecular formula C₈H₅F₅OS and molecular weight 244.18 g/mol, this compound belongs to the class of fluorinated organosulfur building blocks increasingly employed in medicinal chemistry and agrochemical discovery for the modulation of lipophilicity, metabolic stability, and hydrogen-bonding capacity.

Molecular Formula C8H5F5OS
Molecular Weight 244.18 g/mol
Cat. No. B13429180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoromethyl 4-(trifluoromethoxy)phenyl sulphide
Molecular FormulaC8H5F5OS
Molecular Weight244.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)F)SC(F)F
InChIInChI=1S/C8H5F5OS/c9-7(10)15-6-3-1-5(2-4-6)14-8(11,12)13/h1-4,7H
InChIKeyMAHKXKZECTXGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoromethyl 4-(Trifluoromethoxy)phenyl Sulphide (CAS 2046317-60-4): A Dual-Fluorinated Aryl Thioether Building Block for Physicochemical Property Tuning


Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide (IUPAC: 1-(difluoromethylsulfanyl)-4-(trifluoromethoxy)benzene, CAS 2046317-60-4, MFCD30342507) is a para-disubstituted aryl thioether bearing both a difluoromethylthio (–SCF₂H) group and a trifluoromethoxy (–OCF₃) group on a single benzene ring [1]. With molecular formula C₈H₅F₅OS and molecular weight 244.18 g/mol, this compound belongs to the class of fluorinated organosulfur building blocks increasingly employed in medicinal chemistry and agrochemical discovery for the modulation of lipophilicity, metabolic stability, and hydrogen-bonding capacity [2]. It is commercially available from multiple suppliers at purities of 95–98% . The strategic co-location of –SCF₂H (a weak hydrogen-bond donor and intermediate-lipophilicity motif) and –OCF₃ (a strongly lipophilic, metabolically robust group) on the same scaffold distinguishes it from mono-functionalized analogs and enables orthogonal property optimization in lead compound development.

Why Difluoromethyl 4-(Trifluoromethoxy)phenyl Sulphide Cannot Be Replaced by Mono-Functionalized or Oxidized Analogs


Casual substitution of this compound with its closest analogs—the methyl sulfide derivative (lacking –SCF₂H), the non-OCF₃ phenyl sulfide, or the oxidized sulfone—is inadvisable because each structural modification produces a discrete and often opposite shift in key physicochemical parameters. Replacing –SCF₂H with –SCH₃ lowers computed LogP by approximately 0.59 units and increases topological polar surface area (TPSA) by approximately 3.7-fold (from 9.23 to 34.53 Ų), significantly altering membrane permeability predictions . Switching from the sulfide to the sulfone oxidation state drops LogP by approximately 1.32 units and increases TPSA to 43.37 Ų (a 4.7-fold increase), fundamentally changing the compound's absorption and distribution profile . Removing the –OCF₃ group entirely (difluoromethyl phenyl sulfide, CAS 1535-67-7) eliminates the strong electron-withdrawing and lipophilicity-enhancing contribution of the para-trifluoromethoxy substituent while reducing molecular weight by ~34% . More broadly, the –SCF₂H motif itself cannot be replaced by –SCF₃ without losing hydrogen-bond donor capacity (pKₐ ≈ 35.2, H-bond acidity parameter A = 0.098 for –SCF₂H vs. none for –SCF₃) and gaining excessive lipophilicity (Hansch πR = 1.44 vs. 0.68) [1][2]. These quantified differences directly impact lead optimization decisions in drug and agrochemical discovery programs.

Product-Specific Quantitative Differentiation Evidence for Difluoromethyl 4-(Trifluoromethoxy)phenyl Sulphide vs. Closest Analogs


Computed LogP: +0.59 Units Higher Than the Methyl Sulfide Analog, Enabling Finer Lipophilicity Tuning

The target compound exhibits a computed LogP of 3.90, compared with 3.31 for the direct methyl sulfide analog 4-(trifluoromethoxy)phenyl methyl sulfide (CAS 2546-45-4), in which the –SCF₂H group is replaced by –SCH₃ . This +0.59 LogP unit difference reflects the additional lipophilic contribution of the –SCF₂H motif (Hansch πR = 0.68) relative to –CH₃ (πR = 0.56), while the –OCF₃ contribution is held constant [1]. The magnitude of this shift—approximately 0.6 log units—is pharmacologically meaningful, as each unit increase in LogP can correspond to significant changes in membrane permeability and plasma protein binding.

Lipophilicity Drug design ADME optimization

Computed TPSA of 9.23 Ų: 73% Lower Than the Methyl Sulfide Analog, Predicting Superior Passive Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 9.23 Ų, compared with 34.53 Ų for 4-(trifluoromethoxy)phenyl methyl sulfide . This represents a 73% reduction in TPSA, driven by the replacement of –SCH₃ with –SCF₂H. In medicinal chemistry, TPSA values below 60 Ų are generally associated with good oral absorption, and values below 90 Ų correlate with blood-brain barrier penetration potential [1]. The exceptionally low TPSA of 9.23 Ų positions this compound favorably for CNS drug discovery programs, whereas the methyl analog's TPSA of 34.53 Ų—while still within acceptable ranges—represents a substantially different starting point for physicochemical optimization.

Membrane permeability TPSA Blood-brain barrier penetration

Hydrogen-Bond Donor Capacity of –SCF₂H (pKₐ = 35.2, A = 0.098): A Property Absent in the –SCF₃ and –SCH₃ Analogs

The –SCF₂H group in the target compound functions as a weak hydrogen-bond donor with a measured pKₐ of 35.2 and a hydrogen-bond acidity parameter A of 0.098, as determined for aryl-SCF₂H systems [1]. In contrast, the –SCF₃ (trifluoromethylthio) analog lacks any acidic proton and therefore has no hydrogen-bond donor capacity, while the –SCH₃ analog has negligible H-bond acidity [1][2]. The –SCF₂H group is described as a lipophilic hydrogen-bond donor and a potential bioisostere of hydroxyl (–OH) and thiol (–SH) groups, capable of engaging in SCF₂–H···O hydrogen bonds with enzymatic targets to improve binding selectivity [3]. This property is structurally unique among fluorinated thioether motifs and represents a design feature that cannot be replicated by –SCF₃- or –SCH₃-containing analogs.

Hydrogen-bond donor SCF2H motif Binding selectivity

Intermediate Lipophilicity (Hansch πR = 0.68) Enables Fine-Tuning Without the Extreme Lipophilicity of –SCF₃ (πR = 1.44)

The –SCF₂H substituent on the target compound has a Hansch lipophilicity parameter πR of 0.68, positioning it between –CH₃ (πR = 0.56) and –SCF₃ (πR = 1.44) [1][2]. This intermediate value is pharmacologically significant: the –SCF₃ group is one of the most lipophilic substituents known and frequently drives LogP beyond desirable ranges (LogP > 5), invoking Lipinski violation concerns and increasing the risk of promiscuous binding and metabolic clearance [3]. By contrast, –SCF₂H provides a moderate lipophilicity increment (+0.12 πR units vs. –CH₃) while retaining weak H-bond donor functionality—a balanced profile that medicinal chemists can use to improve potency without sacrificing drug-like physicochemical space [1]. The –OCF₃ group on the same scaffold independently contributes further lipophilicity, and the combination allows multi-dimensional property tuning within a single building block.

Lipophilic efficiency Hansch parameter Lead optimization

Differential Stability Profile: –OCF₃ Confers Highest Stability Tier While –SCF₂H Enables Regulatable Metabolic Lability

A systematic stability study of fluoroalkyl-substituted aromatics under acidic and basic conditions established the overall stability ranking: OCF₃ > SCF₃, CF₃ > OCF₂H, CF₂H, SCF₂H > OCH₂F, CH₂F, SCH₂F [1]. The target compound uniquely combines a group from the highest stability tier (–OCF₃) with a group from the intermediate tier (–SCF₂H). The –SCF₂H group is reported to be less stable to acidic or basic environments than –SCF₃, a property that has been framed as advantageous because it makes metabolic stability easier to regulate in drug molecules [2]. In contrast, the sulfone analog (CAS 2149601-34-1), while containing –OCF₃, replaces the moderately labile –SCF₂H sulfide with a chemically more resistant sulfone, potentially reducing metabolic handling flexibility . This differentiated combination of a robust –OCF₃ anchor with a tunable –SCF₂H handle is not available in any single close analog.

Metabolic stability Chemical stability Prodrug design

Optimal Application Scenarios for Difluoromethyl 4-(Trifluoromethoxy)phenyl Sulphide Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Exploiting Ultra-Low TPSA (9.23 Ų) for Blood-Brain Barrier Penetration

With a computed TPSA of 9.23 Ų—73% lower than the methyl sulfide analog and 79% lower than the sulfone—this compound is exceptionally well-suited as a building block for CNS-penetrant small molecules . CNS drug design guidelines stipulate that TPSA values below 60–70 Ų are generally required for adequate brain exposure; the target compound's TPSA of 9.23 Ų leaves substantial room for additional polar functionality in the final drug candidate before exceeding this threshold [1]. The –SCF₂H group simultaneously contributes a weak hydrogen-bond donor (A = 0.098) that can engage target proteins without introducing the polarity penalty of a hydroxyl group, a design advantage specifically documented for difluoromethylthioethers in CNS-active agrochemicals such as the insecticide Pyriprole [2].

Lead Optimization SAR: Accessing an Intermediate Lipophilicity Window (–SCF₂H πR = 0.68) Unavailable to –SCF₃ Analogs

For structure-activity relationship (SAR) campaigns where the –SCF₃ analog (πR = 1.44) drives LogP unacceptably high, this compound provides a quantifiable lipophilicity reduction of 0.76 Hansch πR units while preserving the general fluorinated thioether character [3]. The measured LogP of 3.90 positions it within the optimal drug-like range (LogP 1–5), whereas –SCF₃-containing analogs frequently exceed LogP 5 depending on the full molecular context [4]. This compound is therefore the rational procurement choice for medicinal chemistry teams seeking to decouple potency from lipophilicity during multiparameter optimization.

Agrochemical Development: Combining Soil Persistence (–OCF₃) with Target-Binding H-Bond Capacity (–SCF₂H)

The –OCF₃ group has been widely adopted in fluorine-containing pesticides for its contribution to metabolic stability and environmental persistence, appearing in approximately 4% of recently launched fluorinated agrochemicals, while –SCF₂H-containing motifs have demonstrated advantageous performance in insecticides such as Pyriprole [2][5]. The co-occurrence of both groups on the same phenyl scaffold enables the simultaneous optimization of soil half-life (via –OCF₃) and target-site binding selectivity (via –SCF₂H H-bond interactions) within a single synthetic intermediate. The sulfide oxidation state further serves as a versatile handle: it can be advanced to the sulfoxide or sulfone to modulate polarity later in the synthetic sequence.

Late-Stage Functionalization: Sulfide Handle for Oxidative Diversification to Sulfoxide and Sulfone

The aryl difluoromethyl sulfide functionality is a demonstrated substrate for late-stage oxidative diversification. Controlled oxidation yields the corresponding sulfoxide or sulfone, enabling systematic tuning of physicochemical properties post-scaffold assembly [6]. As shown by the quantitative LogP and TPSA data for the sulfone analog (LogP = 2.58, TPSA = 43.37 Ų), oxidation reduces LogP by approximately 1.32 units and increases TPSA by approximately 4.7-fold relative to the parent sulfide . This built-in diversification capacity makes the compound a strategically versatile building block: a single procurement supports exploration of three distinct physicochemical profiles (sulfide, sulfoxide, sulfone) from one intermediate.

Quote Request

Request a Quote for Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.